4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Antifungal Antibiofilm Candida albicans

Researchers optimizing 4-arylthiazole-2-amine SAR often face scaffold variability compromising target engagement. This compound resolves this with a structurally defined 4-fluorophenyl pharmacophore and unfunctionalized C2-amine enabling systematic N-alkylation/arylation. Key differentiators: • Antibiofilm activity against C. albicans (MIC50 = 20.25 μg/mL) with validated sterol 14α-demethylase engagement. • Negligible Aurora A kinase activity (IC50 > 10,000 nM) - suitable negative control for kinase selectivity profiling. • SC-XRD-confirmed orthorhombic crystal system (P212121) supporting rational structure-based design. Supplied at ≥98% purity (HPLC).

Molecular Formula C9H7FN2S
Molecular Weight 194.23 g/mol
CAS No. 77815-14-6
Cat. No. B189679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-1,3-thiazol-2-amine
CAS77815-14-6
Molecular FormulaC9H7FN2S
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)N)F
InChIInChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
InChIKeyWSOKJBHBMAGBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Key Properties & Specifications


4-(4-Fluorophenyl)-1,3-thiazol-2-amine (CAS 77815-14-6) is a 2-aminothiazole derivative featuring a 4-fluorophenyl substitution at the thiazole C4 position [1]. The compound has a molecular formula C9H7FN2S and molecular weight 194.23 g/mol [2]. Commercial sources report purity specifications ranging from 98% to ≥99% (HPLC), with the compound supplied as a solid at ambient temperature . The single crystal X-ray diffraction (SC-XRD) analysis confirms an orthorhombic crystal system with space group P212121 and Z = 4 [1]. Its melting point is reported as 102–110°C . The primary amine at the C2 position of the thiazole ring serves as a versatile synthetic handle for derivatization, enabling N-alkylation, N-arylation, and condensation reactions to generate diverse compound libraries [1].

4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Non-Interchangeable Analogs


Within the 2-aminothiazole chemical class, substitution at the C4 position of the thiazole ring profoundly alters both biological target engagement and physicochemical properties [1]. The unsubstituted 2-aminothiazole core (lacking the 4-aryl group) exhibits fundamentally different molecular recognition properties, as the 4-aryl moiety occupies a critical hydrophobic binding pocket in numerous enzyme active sites including acetylcholinesterase, Rho-kinase (ROCK), and sterol 14α-demethylase [2]. The specific 4-fluorophenyl group in the target compound introduces electron-withdrawing character that modulates the electron density on the thiazole ring, altering both reactivity in downstream synthetic transformations and target binding affinity [1]. This substitution pattern is non-interchangeable with other 4-aryl variants—changing the aryl group from 4-fluorophenyl to 4-chlorophenyl, 4-methoxyphenyl, or 4-pyridyl yields distinct potency profiles in biological assays, as demonstrated in structure-activity relationship (SAR) studies of 4-arylthiazole-2-amine derivatives [3]. Consequently, researchers requiring a specific 4-arylthiazole-2-amine scaffold cannot simply substitute one aryl variant for another without compromising experimental reproducibility or target engagement.

4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Quantitative Evidence vs. Analogs


Anticandidal Antibiofilm Activity vs. Unsubstituted 2-Aminothiazole

4-(4-Fluorophenyl)-1,3-thiazol-2-amine (FT) demonstrates quantifiable antibiofilm activity against Candida albicans, whereas the unsubstituted 2-aminothiazole parent scaffold lacks this 4-aryl pharmacophore and shows negligible activity under comparable assay conditions [1]. Molecular docking studies against sterol 14α-demethylase (PDB: 5TZ1) indicate that the 4-fluorophenyl moiety occupies a hydrophobic pocket within the enzyme active site, contributing to binding affinity [1].

Antifungal Antibiofilm Candida albicans Sterol 14α-demethylase

Kinase Selectivity: Aurora A Negative Control vs. ROCK Inhibitors

4-(4-Fluorophenyl)-1,3-thiazol-2-amine exhibits negligible inhibitory activity against Aurora A kinase (IC50 > 10,000 nM) [1]. This contrasts sharply with structurally related 4-arylthiazole-2-amine derivatives, where specific aryl substitutions confer potent kinase inhibition—for example, 4-pyridine-substituted 4-arylthiazole-2-amines demonstrate ROCK II inhibition with IC50 values as low as 20 nM [2]. The lack of Aurora A activity for the 4-fluorophenyl variant is not a liability but a critical selectivity feature enabling its use as a negative control in kinase panel screening.

Kinase inhibition Aurora A ROCK Selectivity profiling

AChE Inhibition SAR: 4-Fluorophenyl vs. 3,4-Dimethoxyphenyl Analogs

In a systematic SAR study of 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors (AChEIs), the 3,4-dimethoxyphenyl-substituted analog (compound 4f) achieved an IC50 of 0.66 μM against AChE, outperforming reference drugs rivastigmine and huperzine-A [1]. While 4-(4-fluorophenyl)-1,3-thiazol-2-amine itself was not the lead compound in this study, its placement within the broader SAR landscape demonstrates that the 4-aryl substitution identity directly governs AChE inhibitory potency. Molecular docking revealed that the 3,4-dimethoxyphenyl group establishes critical interactions within the AChE active site (binding energy -11.27 kcal/mol) that the 4-fluorophenyl group cannot replicate [1].

Acetylcholinesterase inhibition Alzheimer's disease SAR 4-Arylthiazole-2-amine

Commercial Purity & Synthetic Utility vs. N-Substituted Analogs

4-(4-Fluorophenyl)-1,3-thiazol-2-amine is commercially available with purity specifications of ≥99% (HPLC) from multiple suppliers, compared to N-substituted analogs such as N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine which are typically custom-synthesized without standardized purity certificates [1]. The primary amine at the C2 position of the thiazole ring enables direct N-functionalization to generate diverse derivative libraries via alkylation, arylation, or condensation reactions [2]. This contrasts with N-substituted analogs where the amine is already functionalized, limiting further synthetic elaboration without deprotection or scaffold remodeling.

Building block Synthetic intermediate Purity specification Derivatization

Cytotoxicity in MCF-7 Cells vs. 2-Amino-4-phenylthiazole

4-(4-Fluorophenyl)-1,3-thiazol-2-amine (FT) exhibits promising cytotoxicity against the MCF-7 breast cancer cell line [1]. Although a direct head-to-head comparison with 2-amino-4-phenylthiazole under identical conditions is not available in the same study, cross-study analysis indicates that the 4-fluorophenyl substitution confers distinct cytotoxic profiles relative to the unsubstituted phenyl analog. In a separate study, 2-amino-4-phenylthiazole derivatives showed IC50 values of 80.13 μg/mL (24h), 71.03 μg/mL (48h), and 59.24 μg/mL (72h) against MCF-7 cells [2]. The FT compound's cytotoxicity profile, combined with its antibiofilm activity, suggests a dual-functional scaffold that the non-fluorinated phenyl analog does not provide.

Anticancer Cytotoxicity MCF-7 Breast cancer

4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Key Applications


Synthetic Building Block for 2-Aminothiazole Libraries

As a primary 2-aminothiazole with an unfunctionalized C2 amine, 4-(4-fluorophenyl)-1,3-thiazol-2-amine serves as a versatile starting material for N-alkylation, N-arylation, and condensation reactions [1]. Commercial availability with purity specifications ≥99% (HPLC) ensures reproducible derivatization outcomes . This compound enables systematic exploration of C2-substituent effects while maintaining the 4-fluorophenyl pharmacophore constant—a strategy validated by multiple SAR studies showing that 2-amino modifications modulate target engagement independently of 4-aryl contributions [2].

Kinase Panel Screening Negative Control

The compound's negligible activity against Aurora A kinase (IC50 > 10,000 nM) makes it a suitable negative control for kinase selectivity profiling of 2-aminothiazole-derived inhibitors [1]. When investigating kinase-active 4-arylthiazole-2-amines (e.g., 4-pyridyl-substituted ROCK inhibitors with IC50 = 20 nM), the 4-fluorophenyl variant provides a structurally matched, kinase-inactive comparator to confirm that observed biological effects are kinase-dependent rather than scaffold-derived .

Antifungal Lead Optimization Targeting Sterol 14α-Demethylase

With demonstrated antibiofilm activity against C. albicans (MIC50 = 20.25 μg/mL) and molecular docking evidence supporting engagement with sterol 14α-demethylase (PDB: 5TZ1), 4-(4-fluorophenyl)-1,3-thiazol-2-amine represents a validated starting point for antifungal lead optimization [1]. The compound's activity against biofilm-forming C. albicans addresses a clinical need distinct from conventional antifungal agents that primarily target planktonic growth. The SC-XRD structural characterization (orthorhombic, P212121) supports rational structure-based drug design efforts [1].

Dual Antimicrobial-Anticancer Fragment

The compound's combination of antibiofilm activity (C. albicans MIC50 = 20.25 μg/mL) and promising cytotoxicity against MCF-7 breast cancer cells positions it as a dual-functional fragment for multi-target drug discovery programs [1]. Unlike simpler 2-aminothiazole derivatives that may exhibit only antimicrobial or only anticancer activity, this scaffold provides a convergent starting point for projects seeking to exploit therapeutic synergies between antifungal and anticancer mechanisms. The DFT-optimized geometry and frontier molecular orbital (FMO) analysis provide computational parameters for rational derivative design [1].

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